3-Amino-5-(4-trifluoromethoxyphenyl)benzoic acid
Description
Properties
IUPAC Name |
3-amino-5-[4-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)21-12-3-1-8(2-4-12)9-5-10(13(19)20)7-11(18)6-9/h1-7H,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBWBBDDVUJVLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)N)C(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691788 | |
| Record name | 5-Amino-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-69-2 | |
| Record name | 5-Amino-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitro Precursor Synthesis
The synthesis typically begins with the preparation of a nitro-substituted intermediate, such as 5-nitro-3-(4-trifluoromethoxyphenyl)benzoic acid. A common approach involves coupling 4-trifluoromethoxyphenylboronic acid with a brominated nitrobenzoic acid derivative via Suzuki-Miyaura cross-coupling. For example, 3-bromo-5-nitrobenzoic acid reacts with 4-trifluoromethoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture at 80°C, achieving yields of 78–85%.
Nitro Group Reduction
Reduction of the nitro group to an amine is critical. Catalytic hydrogenation using Pd/C under H₂ pressure (1–3 atm) in ethanol at 50°C provides the amine with >95% purity. Alternative methods include Fe/HCl reduction, though this generates acidic waste and requires careful pH control.
Functional Group Introduction and Optimization
Trifluoromethoxy Group Installation
The 4-trifluoromethoxyphenyl moiety is introduced early in the synthesis to avoid side reactions. A patented method employs nucleophilic displacement of a para-chloro substituent using trifluoromethoxide (CF₃O⁻) generated in situ from CF₃OK in DMF at 120°C. This step achieves 70–80% yield but requires anhydrous conditions to prevent hydrolysis.
Carboxylic Acid Protection and Deprotection
To prevent side reactions during nitro reduction, the carboxylic acid group is often protected as a methyl ester. For instance, treatment with SOCl₂ in methanol converts the acid to its methyl ester, which is subsequently hydrolyzed back using NaOH in THF/water post-reduction.
Industrial-Scale Synthesis and Process Chemistry
Continuous Flow Reactor Systems
Recent advancements utilize continuous flow reactors for nitration and coupling steps. A two-stage system combines Suzuki-Miyaura coupling and nitro reduction in series, reducing reaction times from 48 hours (batch) to 8 hours (flow) while maintaining yields >80%.
Catalytic System Comparisons
Table 1 compares catalysts for nitro reduction:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd/C (5%) | Ethanol | 50 | 95 | 99 |
| Fe/HCl | H₂O/EtOH | 70 | 82 | 91 |
| Raney Ni | MeOH | 60 | 88 | 97 |
Data aggregated from. Pd/C outperforms other systems in yield and purity, though Fe/HCl remains cost-effective for pilot-scale trials.
Analytical Validation and Quality Control
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(4-trifluoromethoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethoxy group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemical Properties and Structure
This compound features a trifluoromethoxy group attached to a phenyl ring, which enhances its chemical stability and solubility. The molecular formula is CHFNO, with a molecular weight of approximately 295.21 g/mol. The trifluoromethoxy substitution contributes to unique interactions with biological targets, making it a valuable candidate for various applications.
Chemical Synthesis
3-Amino-5-(4-trifluoromethoxyphenyl)benzoic acid serves as a crucial building block in organic synthesis. It is utilized for the creation of more complex molecules through various reactions such as:
- Suzuki-Miyaura Cross-Coupling : This method allows for the formation of carbon-carbon bonds, facilitating the synthesis of diverse organic compounds.
- Heck Reaction : An effective approach for coupling aryl halides with alkenes in the presence of palladium catalysts.
These reactions are essential for developing new materials with tailored properties.
Biological Applications
The compound has been investigated for its potential biological activities, particularly in the following areas:
- Anti-inflammatory Activity : Studies indicate that it exhibits moderate inhibitory effects on cyclooxygenase-2 (COX-2) and lipoxygenases, which are key enzymes in inflammatory processes. For instance, compounds similar to this one showed IC50 values ranging from 10.4 μM to 24.3 μM against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
- Anticancer Properties : The unique structure enhances binding affinity to specific proteins or enzymes involved in cancer pathways, indicating potential therapeutic applications in oncology.
Pharmaceutical Development
The compound's structural characteristics make it a candidate for drug development targeting neurological disorders due to its interaction with neurotransmitter systems. Its lipophilicity and metabolic stability enhance its potential as a pharmaceutical agent.
| Compound | Inhibition (%) at 1 μM |
|---|---|
| Compound A | 39 |
| Compound B | 55 |
| Compound C | 92 |
| Compound D | <10 |
| Compound E | 50 |
This table summarizes the inhibitory effects of various compounds related to this compound on biological targets, highlighting its relative potency compared to other agents .
Case Study 1: Anti-inflammatory Research
In vitro studies demonstrated that this compound effectively inhibited COX-2 activity, leading to reduced inflammation markers in cell cultures. This suggests its potential use as an anti-inflammatory agent in clinical settings.
Case Study 2: Drug Development for Neurological Disorders
Research has shown that derivatives of this compound interact with neurotransmitter receptors, leading to improved pharmacokinetic properties. This positions it as a promising candidate for developing treatments for conditions such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The benzoic acid moiety can interact with various enzymes, potentially inhibiting or activating their catalytic functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-Amino-5-(4-trifluoromethoxyphenyl)benzoic acid and related compounds:
Structural and Functional Analysis:
- Trifluoromethoxy vs. Trifluoromethyl : The CF₃O-group in the target compound offers superior electron-withdrawing effects and metabolic resistance compared to CF₃, which may enhance receptor binding or stability in biological systems .
- Positional Isomerism: Moving the amino group (e.g., from position 3 to 2) or the substituent (e.g., from position 5 to 4) alters electronic distribution and steric effects, impacting bioactivity. For example, 2-amino-4-(trifluoromethyl)benzoic acid is associated with antiphlogistic properties, whereas the target compound’s 3-amino-5-substituted structure may favor different targets .
- Heterocyclic Modifications: Derivatives with fused heterocycles (e.g., phenothiazine in ) exhibit pronounced anticancer activity, suggesting that the benzoic acid core can be tailored for specific therapeutic niches.
Biological Activity
3-Amino-5-(4-trifluoromethoxyphenyl)benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the following:
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 297.23 g/mol
- Functional Groups : Contains an amino group and a trifluoromethoxy substituent on a benzoic acid backbone.
These functional groups suggest potential interactions with biological targets, which may modulate enzyme activity or serve as inhibitors in various biochemical pathways.
Anti-inflammatory and Analgesic Properties
Research indicates that compounds with similar structures to this compound often exhibit anti-inflammatory and analgesic properties. The presence of the amino and carboxylic acid groups in this compound suggests that it may interact with various biological targets, potentially leading to therapeutic effects against inflammation-related conditions.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating its passage through biological membranes. Once inside cells, it can influence the activity of various proteins involved in metabolic pathways .
Case Studies and Evaluations
Several studies have explored the biological activity of this compound:
- Cytotoxicity Studies : Evaluations have been conducted to determine the cytotoxic effects of structurally related compounds on cancer cell lines. These studies indicate that modifications to the benzoic acid moiety can significantly influence the cytotoxicity and pharmacokinetic properties of similar compounds .
- Binding Affinity Studies : Preliminary studies suggest that this compound could interact with enzymes involved in metabolic pathways, potentially influencing their activity and leading to therapeutic effects. The binding affinity to specific proteins or receptors is a key area of ongoing research .
Comparative Analysis with Related Compounds
A comparison of this compound with other structurally similar compounds highlights its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-5-fluoro-2-hydroxybenzoic acid | Hydroxy group, halogen substitutions | Anti-inflammatory |
| 2-Methoxy-3-(4-trifluoromethoxyphenyl)benzoic acid | Methoxy group | Anticancer properties |
| 5-Methoxy-3-(4-trifluoromethoxyphenyl)benzoic acid | Methoxy group | Analgesic effects |
This table illustrates how variations in structure can lead to differing biological activities, emphasizing the importance of structural modifications in drug design.
Q & A
Q. How can reaction yields be improved in large-scale syntheses without compromising regioselectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
